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Abstract
Verofylline is a synthetic xanthine derivative that has been investigated for its potential as a

bronchodilator in the management of respiratory conditions such as asthma. This technical

guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and pharmacological profile of Verofylline. Detailed experimental protocols for its

synthesis and analysis, where available in public literature, are presented. Furthermore, this

document elucidates its mechanism of action as a phosphodiesterase (PDE) inhibitor, with a

focus on its potential role in relevant signaling pathways. This guide is intended to serve as a

valuable resource for researchers, scientists, and professionals involved in drug discovery and

development.

Chemical Identity and Structure
Verofylline is chemically identified as 1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione.[1] Its

structure is characterized by a purine-2,6-dione core, which is a common feature of xanthine

derivatives like theophylline and caffeine. The molecule is further substituted with methyl

groups at positions 1 and 8, and a 2-methylbutyl group at position 3.

Table 1: Chemical Identifiers of Verofylline
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Identifier Value Reference

IUPAC Name

1,8-dimethyl-3-(2-

methylbutyl)-7H-purine-2,6-

dione

[1]

CAS Number 66172-75-6 [2]

Molecular Formula C₁₂H₁₈N₄O₂ [1]

Molecular Weight 250.30 g/mol [1]

Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its

pharmacokinetic and pharmacodynamic behavior. While extensive experimental data for

Verofylline is not readily available in the public domain, some key computed and experimental

properties have been reported.

Table 2: Physicochemical Properties of Verofylline

Property Value Type Reference

Melting Point 121-124 °C

Experimental (for an

intermediate in the

synthesis)

Boiling Point Not available - -

Water Solubility Not available - -

pKa Not available - -

logP (XlogP3) 2.6 Computed

Pharmacology
Verofylline is classified as a methylxanthine bronchodilator. Its primary mechanism of action is

the inhibition of phosphodiesterase (PDE) enzymes, with a likely selectivity for the PDE4

subtype.
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Mechanism of Action
Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine

monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important

second messengers in various cellular signaling pathways. Inhibition of PDE, particularly

PDE4, in airway smooth muscle cells leads to an accumulation of intracellular cAMP. This

increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several

downstream targets, ultimately resulting in the relaxation of the airway smooth muscle and

subsequent bronchodilation.

dot digraph "Verofylline_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho,

nodesep=0.5, width=7.5, height=3]; node [shape=box, style="filled", fontname="Arial",

fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Verofylline [label="Verofylline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE4

[label="Phosphodiesterase 4 (PDE4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP

[label="cAMP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP",

shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase",

fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A (PKA)",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Relaxation [label="Airway Smooth

Muscle\nRelaxation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Verofylline -> PDE4 [label="Inhibits", color="#EA4335", fontcolor="#202124"]; AC ->

cAMP [label="Converts", color="#34A853", fontcolor="#202124"]; ATP -> AC [style=invis];

PDE4 -> cAMP [label="Degrades", style=dashed, color="#EA4335", fontcolor="#202124"];

cAMP -> PKA [label="Activates", color="#FBBC05", fontcolor="#202124"]; PKA -> Relaxation

[label="Leads to", color="#4285F4", fontcolor="#202124"]; } कें दot Caption: Simplified signaling

pathway of Verofylline's bronchodilatory effect.

Pharmacological Effects
Clinical studies have shown that Verofylline exhibits bronchodilator activity in patients with

asthma. However, the efficacy at the doses studied was not found to be highly potent. Further

research into its PDE4 subtype selectivity could provide insights into its therapeutic potential

and side-effect profile, as different PDE4 subtypes are associated with distinct physiological

and pathological processes.
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Experimental Protocols
Synthesis of Verofylline
A multi-step synthesis for 1,8-dimethyl-3-(2-methyl-1-butyl)xanthine, a synonym for Verofylline,

has been described. The following is a summary of the key steps:

Step 1: Synthesis of 1-Methyl-3-(2-methyl-1-butyl)urea

2-Methyl-1-butylamine is reacted with methyl isocyanate in chloroform at 0-5 °C.

The reaction mixture is stirred for 18 hours at room temperature.

The solvent is removed under vacuum to yield the product as an oil.

Step 2: Synthesis of 1-Methyl-1-cyanoacetyl-3-(2-methyl-1-butyl)urea

The product from Step 1 is reacted with cyanoacetic acid in the presence of methyl

isocyanate.

The mixture is heated for 2 hours at 60-70 °C.

Acetic anhydride is removed under vacuum. The crude product is used in the next step

without purification.

Step 3: Synthesis of 4-Amino-1-methyl-3-(2-methyl-1-butyl)uracil

The crude product from Step 2 is treated with a 10% sodium hydroxide solution.

The resulting oil crystallizes upon stirring at room temperature.

The product is filtered, washed with water, and dried. The reported melting point for this

intermediate is 121-124 °C.

Subsequent Steps: The synthesis continues through several additional steps which involve

nitrosation, reduction, formylation, and cyclization to yield the final Verofylline product. For a

detailed description of these subsequent steps, please refer to the original literature.
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dot digraph "Verofylline_Synthesis_Workflow" { graph [rankdir="TB", splines=ortho,

nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10,

margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes A [label="2-Methyl-1-butylamine +\nMethyl Isocyanate", fillcolor="#F1F3F4",

fontcolor="#202124"]; B [label="1-Methyl-3-(2-methyl-1-butyl)urea", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; C [label="Cyanoacetic Acid +\nMethyl Isocyanate", fillcolor="#F1F3F4",

fontcolor="#202124"]; D [label="1-Methyl-1-cyanoacetyl-3-(2-methyl-1-butyl)urea\n(Crude)",

fillcolor="#FBBC05", fontcolor="#202124"]; E [label="10% NaOH", fillcolor="#F1F3F4",

fontcolor="#202124"]; F [label="4-Amino-1-methyl-3-(2-methyl-1-butyl)uracil",

fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Further Steps\n(Nitrosation, Reduction,

etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Verofylline", fillcolor="#4285F4",

fontcolor="#FFFFFF"];

// Edges A -> B [color="#4285F4", fontcolor="#202124"]; B -> D [color="#FBBC05",

fontcolor="#202124"]; C -> D [color="#FBBC05", fontcolor="#202124"]; D -> F

[color="#34A853", fontcolor="#202124"]; E -> F [style=invis]; F -> G [color="#EA4335",

fontcolor="#202124"]; G -> H [color="#4285F4", fontcolor="#202124"]; } कें दot Caption:

Overview of the initial steps in the synthesis of Verofylline.

Analytical Methods
Specific validated analytical methods for the quantitative determination of Verofylline in bulk

drug or pharmaceutical formulations are not extensively reported in the public literature.

However, based on the analysis of structurally related xanthine derivatives like theophylline and

doxofylline, a reverse-phase high-performance liquid chromatography (RP-HPLC) method

would be a suitable approach.

Proposed RP-HPLC Method Development: A potential starting point for method development

would involve:

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an

organic modifier (e.g., acetonitrile or methanol). The pH of the buffer and the ratio of the

organic modifier would need to be optimized for optimal separation and peak shape.
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Detection: UV detection at a wavelength of maximum absorbance for Verofylline, which is

expected to be around 270-280 nm, similar to other xanthine derivatives.

Validation: The method would require validation according to ICH guidelines, including

parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and

limit of quantification (LOQ).

Conclusion
Verofylline is a methylxanthine derivative with demonstrated bronchodilator properties, acting

through the inhibition of phosphodiesterase enzymes. While its basic chemical structure and a

synthetic route have been described, a comprehensive understanding of its physicochemical

properties and a detailed pharmacological profile, particularly its PDE4 subtype selectivity,

require further investigation. The development and validation of robust analytical methods are

also crucial for its future research and potential clinical development. This technical guide

consolidates the currently available information on Verofylline and highlights the areas where

further research is needed to fully characterize this compound for its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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